Cas no 1807208-34-9 (5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid)

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid is a versatile synthetic intermediate with significant utility in pharmaceutical and agrochemical research. Its structure features a chloromethyl group, a cyano substituent, and a trifluoromethoxy moiety, enabling diverse reactivity for further functionalization. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design. The chloromethyl group offers a reactive handle for nucleophilic substitution, while the cyano group can participate in condensation or reduction reactions. This compound is particularly useful in the synthesis of biologically active molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex organic transformations.
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid structure
1807208-34-9 structure
Product name:5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
CAS No:1807208-34-9
MF:C11H7ClF3NO3
Molecular Weight:293.626392602921
CID:4981044

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
    • インチ: 1S/C11H7ClF3NO3/c12-4-6-1-7(3-9(17)18)10(8(2-6)5-16)19-11(13,14)15/h1-2H,3-4H2,(H,17,18)
    • InChIKey: FOENQNVZCLJSGP-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C(=C(CC(=O)O)C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 70.3

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013011568-500mg
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
1807208-34-9 97%
500mg
815.00 USD 2021-06-25
Alichem
A013011568-1g
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
1807208-34-9 97%
1g
1,504.90 USD 2021-06-25
Alichem
A013011568-250mg
5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid
1807208-34-9 97%
250mg
475.20 USD 2021-06-25

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid 関連文献

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acidに関する追加情報

Introduction to 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic Acid (CAS No. 1807208-34-9)

5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1807208-34-9, belongs to a class of molecules that exhibit promising properties for further development in drug discovery and therapeutic applications. The presence of multiple functional groups, including a chloromethyl moiety, a cyano group, and a trifluoromethoxy substituent, makes this molecule a versatile scaffold for medicinal chemists exploring novel pharmacophores.

The chloromethyl group in the molecule is particularly noteworthy as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This feature allows for the facile introduction of various pharmacologically relevant groups, enabling the synthesis of derivatives with tailored biological properties. The cyano group, on the other hand, contributes to the overall electronic distribution of the molecule, influencing its interactions with biological targets. Additionally, the trifluoromethoxy substituent introduces electron-withdrawing effects and can enhance metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid as a lead compound for developing new therapeutic agents. Studies have demonstrated that the structural motifs present in this compound can interact with specific binding pockets of enzymes and receptors involved in various disease pathways. For instance, preliminary virtual screening studies suggest that derivatives of this scaffold may exhibit inhibitory activity against targets associated with inflammatory responses and metabolic disorders.

In the realm of medicinal chemistry, the synthesis of analogs derived from 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid has been explored to optimize pharmacokinetic profiles and enhance binding affinity. The trifluoromethoxy group, in particular, has been shown to improve lipophilicity and reduce metabolic degradation, making it an attractive feature for drug development. Researchers have also investigated the impact of varying substituents on the phenyl ring to modulate electronic properties and steric hindrance, thereby fine-tuning biological activity.

The cyano group within the molecule has been implicated in modulating reactivity and binding interactions. Its ability to participate in hydrogen bonding or act as a hydrogen bond acceptor can significantly influence the compound's affinity for biological targets. This dual functionality makes it a valuable component in designing molecules that require precise spatial orientation within active sites.

Current research efforts are focused on leveraging the reactivity of the chloromethyl group to introduce bioisosteric replacements or other pharmacophoric elements that enhance therapeutic efficacy. By employing strategies such as palladium-catalyzed cross-coupling reactions or nucleophilic addition reactions, chemists are able to generate libraries of derivatives with diverse chemical profiles. These libraries are then subjected to high-throughput screening (HTS) or structure-based drug design (SBDD) approaches to identify promising candidates for further optimization.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying optimal analogs of 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid. Predictive models can analyze large datasets containing structural and activity information to suggest modifications that maximize potency while minimizing off-target effects. This data-driven approach has enabled researchers to prioritize synthetic routes and focus on compounds with higher probabilities of success in preclinical evaluations.

Moreover, green chemistry principles have been increasingly applied to the synthesis of derivatives based on this scaffold. Efforts to minimize waste generation and reduce hazardous solvent use have led to the development of more sustainable synthetic methodologies. These advancements not only align with environmental concerns but also improve cost-efficiency by streamlining production processes.

The potential applications of 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid extend beyond traditional pharmaceuticals. Its structural features make it a valuable intermediate in agrochemical research, where similar scaffolds have shown promise as herbicides or fungicides due to their ability to disrupt essential biological pathways in pests or weeds.

In conclusion, 5-Chloromethyl-3-cyano-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1807208-34-9) represents a compelling molecular entity with significant potential for therapeutic development. Its unique combination of functional groups provides a rich foundation for medicinal chemistry innovation, while recent technological advancements continue to enhance our ability to harness its synthetic versatility. As research progresses, this compound is likely to play an increasingly important role in discovering novel treatments for a wide range of diseases.

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